N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide
Description
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-29-21-11-15-5-3-2-4-14(15)10-18(21)23(28)25-22-19-12-30-13-20(19)26-27(22)17-8-6-16(24)7-9-17/h2-11H,12-13H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCYOQQFCCTUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Compounds with similar structures, such as pyraclostrobin, inhibit mitochondrial respiration in fungi. This suggests that the compound might interact with its targets in a way that disrupts their normal function.
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound might affect pathways related to mitochondrial respiration.
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,4-c]pyrazole core and is characterized by its unique structural elements, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 418.9 g/mol. The presence of the chlorophenyl group is significant as it enhances the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN4O2S |
| Molecular Weight | 418.9 g/mol |
| Structure | Thieno[3,4-c]pyrazole core with naphthamide moiety |
Anticancer Potential
Research has indicated that compounds containing the thieno[3,4-c]pyrazole moiety exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit key kinases associated with cancer progression, particularly in glioma cells. A study highlighted that certain thieno[2,3-c]pyrazole derivatives demonstrated potent activity against glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial in tumor growth and survival .
The biological activity of this compound may involve:
- Kinase Inhibition : Similar compounds have shown low micromolar activity against kinases such as AKT2/PKBβ, which are implicated in oncogenic signaling pathways .
- Antioxidant Properties : Some derivatives have been evaluated for their ability to mitigate oxidative stress in biological systems, indicating potential use as protective agents against cellular damage .
Case Studies and Experimental Findings
-
In Vitro Studies : A series of experiments demonstrated that thieno[3,4-c]pyrazole derivatives effectively inhibited the growth of glioma cells while showing reduced toxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications .
Compound Cell Line Tested EC50 (µM) Toxicity (Non-Cancerous) Thieno Derivative 1 U87MG 1.5 Low Thieno Derivative 2 C6 0.8 Very Low -
Antioxidant Activity : In studies involving fish erythrocytes exposed to toxic agents like 4-nonylphenol, thieno[2,3-c]pyrazole compounds significantly reduced cellular damage compared to control groups .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thieno Compound (e.g., 7f) 29.1 ± 3.05
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide to minimize by-products?
- Methodological Answer : The synthesis of thieno[3,4-c]pyrazole derivatives typically involves cyclization and substitution reactions. Key parameters include:
- Temperature control : Maintaining precise temperatures during cyclization (e.g., 80–100°C) to avoid decomposition of intermediates .
- Reaction time : Extended reaction times (6–12 hours) for complete conversion, monitored via TLC or HPLC .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the target compound from by-products .
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance reaction efficiency for substitution steps .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton integration (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] peak matching calculated mass) .
- FT-IR spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650–1700 cm) .
Advanced Research Questions
Q. How can SHELXL be applied to determine the three-dimensional structure and intermolecular interactions of this compound?
- Methodological Answer :
- Crystallographic refinement : Use single-crystal X-ray diffraction data with SHELXL to refine atomic coordinates, thermal parameters, and hydrogen bonding. Key steps:
Data collection : At low temperature (e.g., 100 K) to reduce thermal motion .
Structure solution : Direct methods (SHELXS) for phase determination, followed by iterative refinement (SHELXL) .
Validation : Check for residual electron density and R-factors (target: ) .
- Intermolecular analysis : Identify π-π stacking (e.g., between naphthamide and chlorophenyl groups) and hydrogen bonds (e.g., N–H···O) using Mercury or OLEX2 .
Q. What computational methods are effective for analyzing the electronic properties and reactivity of this compound?
- Methodological Answer :
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions (e.g., methoxy group as electron-rich) .
- DFT calculations : B3LYP/6-311G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap for reactivity prediction) .
- Molecular docking : AutoDock Vina to simulate binding to biological targets (e.g., cyclooxygenase-2), with scoring functions (ΔG < -8 kcal/mol indicating strong binding) .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability via HPLC-MS to detect metabolic instability (e.g., rapid hepatic clearance) .
- Dose-response studies : Compare IC values in cell lines (in vitro) with ED in animal models (in vivo), adjusting for plasma protein binding .
- Metabolite identification : LC-QTOF-MS to track active metabolites (e.g., demethylated or hydroxylated derivatives) contributing to in vivo efficacy .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80–100°C | Higher temps reduce by-products | |
| Reaction Time | 6–12 hours | Ensures complete conversion | |
| Solvent | DMF/DCM | Enhances solubility/reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
